Galvanoxyl

Overview

Description

Galvinoxyl is a commercially available radical scavenger . It is used both as a probe for studying radical reactions and as an inhibitor of radical polymerization .

Synthesis Analysis

Galvinoxyl may be synthesized by oxidation of the parent phenol with lead dioxide or potassium hexacyanoferrate (III) . Two new derivatives of galvinoxyl, a perdeutered and an adamantyl-analog, for potential applications as spin probes were synthesized .Molecular Structure Analysis

Insights into the electronic structure of galvinoxyl, a prototype persistent free radical species, are of interest to elucidate its attractive photophysical and magnetic properties . The photoionization and photoexcitation UPS, XPS, and NEXAFS spectra of the gas-phase galvinoxyl in the valence and core (C 1s and O 1s) regions were studied using synchrotron X-ray radiation .Chemical Reactions Analysis

Galvinoxyl finds use both as a probe for studying radical reactions and as an inhibitor of radical polymerization . Its radical structure is confirmed by the loss of the O–H stretch in the IR spectrum and by electron spin resonance; it is stable even in the presence of oxygen .Physical And Chemical Properties Analysis

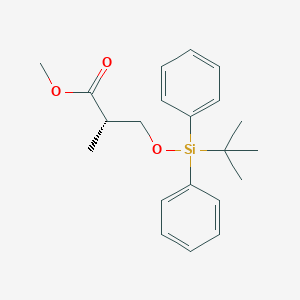

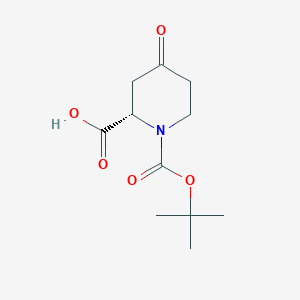

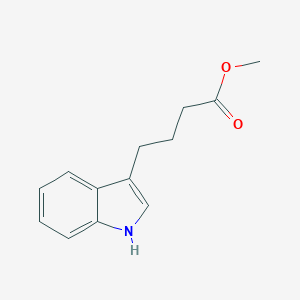

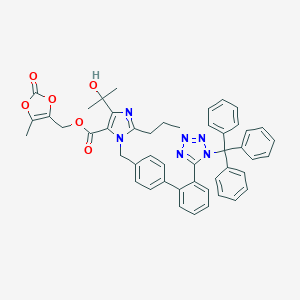

Galvinoxyl has a chemical formula of C29H41O2 and a molar mass of 421.645 g·mol −1 . It is a dark blue fine crystalline powder .Scientific Research Applications

Radical Polymerization

Coppinger’s radical plays a significant role in radical polymerization , particularly in atom transfer radical polymerization (ATRP) . It interacts with copper(I) and copper(II) complexes, which are pivotal in mediating the polymerization process. This interaction leads to the formation of organocopper(II) and organocopper(III) complexes that facilitate the controlled growth of polymers .

Organic Synthesis

In organic synthesis , Coppinger’s radical is utilized for benzylic functionalization . It is involved in various reactions such as benzylic oxidation, coupling with dicarbonyl compounds, and amination. These reactions are essential for constructing complex organic molecules with high precision .

Spintronics

Due to its stable electronic structure, Coppinger’s radical is explored in the field of spintronics . It offers potential for the development of spin-based electronic devices, which rely on the electron’s spin state rather than its charge, leading to devices with faster processing speeds and lower power consumption .

Antioxidant Properties

Galvanoxyl, in particular, is known for its antioxidant properties . It can act as a scavenger for other radicals, making it valuable in studying oxidative stress and the aging process at the molecular level. Its ability to neutralize free radicals is also beneficial in materials science for preventing degradation .

Magnetic Resonance Imaging (MRI)

The magnetic properties of Coppinger’s radical make it suitable for use in MRI contrast agents . Its stable radical nature allows for enhanced imaging contrast, providing clearer and more detailed images for medical diagnostics .

Photophysical Studies

Coppinger’s radical is used in photophysical studies to understand the behavior of electrons upon light absorption. Its stable radical nature allows researchers to study photoinduced electron transfer processes, which are fundamental in solar energy conversion and photodynamic therapy .

Material Science

In material science , Coppinger’s radical contributes to the development of novel materials with unique properties such as conductivity, anti-corrosiveness, and photocatalytic activity. These materials have applications in electronics, energy storage, and biochemistry .

Mechanism of Action

Target of Action

It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .

Mode of Action

It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.

Biochemical Pathways

Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .

Safety and Hazards

Future Directions

Insights into the electronic structure of galvinoxyl are of interest to elucidate its attractive photophysical and magnetic properties and to pave way for a sensible design of novel applications . Such a feature may thus prove useful in monitoring the scavenging dynamics of galvinoxyl using the core-excitation spectroscopy .

properties

InChI |

InChI=1S/C29H41O2/c1-18(2)9-24-14-22(15-25(28(24)30)10-19(3)4)13-23-16-26(11-20(5)6)29(31)27(17-23)12-21(7)8/h13-21H,9-12H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVAISVZGLQKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015731 | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2370-18-5 | |

| Record name | Galvinoxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galvinoxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALVINOXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07Q6T5546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Galvanoxyl and how is it used in research?

A1: Galvanoxyl (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.

Q2: Can you give an example of how Galvanoxyl's activity was compared to other known antioxidants?

A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the Galvanoxyl radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].

Q3: What are the advantages of using Galvanoxyl compared to other radical scavenging assays?

A3: While the provided research papers don't explicitly highlight the advantages of Galvanoxyl over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.

Q4: Are there limitations to using Galvanoxyl as a model for assessing antioxidant activity?

A4: While a valuable tool, it's important to note that Galvanoxyl represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on Galvanoxyl scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.